5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one
Description
5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1H)-one is a fluorinated pyrimidinone derivative characterized by a pyrimidine ring substituted with fluorine at position 5, a methyl group at position 2, and a pentafluoroethyl group at position 4. Pyrimidinones are heterocyclic compounds with a lactam structure, where the keto-enol tautomerism (e.g., 1H vs. 3H forms) significantly influences their chemical behavior .
The pentafluoroethyl group (-CF2CF3) is a highly electron-withdrawing substituent, which enhances the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
CAS No. |
1548-79-4 |
|---|---|
Molecular Formula |
C7H4F6N2O |
Molecular Weight |
246.11 g/mol |
IUPAC Name |
5-fluoro-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H4F6N2O/c1-2-14-4(3(8)5(16)15-2)6(9,10)7(11,12)13/h1H3,(H,14,15,16) |
InChI Key |
ZPAKINYKOYTUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Enamine Formation and Ring Closure
A widely employed method involves the cyclocondensation of α-fluorinated carbonyl compounds with amidines or formamidines. For example, α-fluoropropionoyl acetate derivatives undergo enamination with ammonia gas, followed by cyclization with formamide under basic conditions to yield fluorinated pyrimidines. Adapting this approach, the pentafluoroethyl group can be introduced via ethoxymethylene perfluoroalkyl ketones. In a study on pyrimidine C-nucleosides, β-D-ribofuranosylformamidine reacted with 4-ethoxy-1,1,1,2,2-pentafluorobut-3-en-2-one in the presence of sodium methoxide or DBU, yielding 4-(pentafluoroethyl)pyrimidine derivatives at 60–80°C with moderate to high yields.
Reaction Conditions:
One-Pot Synthesis
Recent advancements enable one-pot sequences combining enamination, cyclization, and fluorination. For instance, 5-fluoro-6-ethyl-4-hydroxypyrimidine was synthesized via a tandem enamination-cyclization process using α-fluoropropionoyl acetate and formamide. Substituting the ethyl group with pentafluoroethyl would require replacing Grignard reagents (e.g., ethylmagnesium bromide) with pentafluoroethylating agents like pentafluoroethyl iodide or copper-mediated cross-coupling reagents.
Nucleophilic Substitution on Preformed Pyrimidine Cores
Halogen Exchange at the 6-Position
A two-step strategy involves chlorination of 5-fluoro-2-methylpyrimidin-4(1H)-one followed by pentafluoroethylation. Chlorination using phosphorus oxychloride (POCl₃) at reflux introduces a chloride at the 6-position, which is subsequently displaced by a pentafluoroethyl group via nucleophilic aromatic substitution (SNAr).
Example Protocol:
Transition Metal-Catalyzed Cross-Coupling
Palladium or copper catalysts enable direct coupling of pentafluoroethyl groups to pyrimidine rings. For example, Suzuki-Miyaura coupling using pentafluoroethylboronic acid derivatives has been explored, though limited by the stability of perfluoroalkyl boronates. Alternatively, Ullmann-type couplings with pentafluoroethyl iodide and copper(I) iodide in DMSO at 120°C achieve moderate yields (30–50%).
Perfluoroalkylation via Radical Pathways
Radical Addition-Elimination
Perfluoroalkyl radicals, generated from iodoperfluoroalkanes (e.g., C₂F₅I) under UV light or via initiators like azobisisobutyronitrile (AIBN), add to the pyrimidine ring. Subsequent elimination of hydrogen iodide yields the pentafluoroethyl-substituted product. This method is less stereospecific but effective for electron-deficient heterocycles.
Optimized Parameters:
- Radical Source: C₂F₅I (2 equiv)
- Initiator: AIBN (0.1 equiv)
- Solvent: Acetonitrile
- Temperature: 70–80°C
- Yield: 35–45%
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Perfluoroalkylation
The electron-withdrawing nature of the pentafluoroethyl group complicates its introduction at the 6-position. Steric hindrance from the 2-methyl group further reduces reactivity. Microwave-assisted synthesis (100–150°C, 30 min) improves reaction rates and yields by 10–15% compared to conventional heating.
Purification and Stability
The compound’s high lipophilicity necessitates chromatographic purification using silica gel or reverse-phase HPLC. Storage under inert atmosphere at –20°C prevents decomposition via hydrolysis or oxidation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions might occur at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo-pyrimidine derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one could have several applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for antiviral or anticancer properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The fluorine atoms could enhance binding affinity to the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The following table compares 5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1H)-one with structurally related pyrimidinones from the evidence:
Key Observations:
- Electron-Withdrawing Groups : The pentafluoroethyl group in the target compound confers greater electron withdrawal than trifluoromethyl (-CF3) or ethoxycarbonyl (-COOEt) groups, likely increasing its electrophilicity at the lactam carbonyl .
- Lipophilicity: Fluorinated analogs (e.g., 5-Fluoro-6-hydroxy-2-methyl-4(1H)-pyrimidinone, similarity 0.64 in ) exhibit higher logP values compared to non-fluorinated derivatives, suggesting enhanced membrane permeability.
- Tautomerism: Unlike 3H-pyrimidinones (e.g., 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one), the 1H tautomer in the target compound may exhibit distinct solubility and crystallization behavior .
Physical and Spectroscopic Properties
- Melting Points : Bulky substituents (e.g., pentafluoroethyl) often reduce melting points due to disrupted crystallinity. For example, 5-Ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one melts at 202°C , while less polar derivatives (e.g., 6g in ) melt at 131–132°C.
- NMR Signatures : Fluorine atoms induce deshielding in adjacent protons. In 5-Benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, the 4-fluorophenyl group resonates at δ 7.28 , whereas the pentafluoroethyl group in the target compound would likely show distinct 19F NMR signals.
Biological Activity
5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1H)-one is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This compound is characterized by its unique structure, which includes a fluorine atom at the 5-position and a pentafluoroethyl group at the 6-position of the pyrimidine ring.
- Molecular Formula : C8H4F6N2O
- CAS Number : 2633-95-6
- Molecular Weight : 238.12 g/mol
- Appearance : White to off-white solid
- Boiling Point : 148.5°C at 760 mmHg
- Density : 1.63 g/cm³
Antifungal Properties
Research indicates that derivatives of fluorinated pyrimidines, including this compound, exhibit significant antifungal activity. A patent (WO2009094442A2) describes the use of such compounds as fungicides effective against various fungal pathogens, including ascomycetes and basidiomycetes . The compound's structural features contribute to its efficacy in inhibiting fungal growth.
Inhibition of Enzymatic Activity
In studies involving related pyrimidine derivatives, it was found that certain compounds display inhibitory effects on branched-chain amino acid transaminases (BCATs), which are implicated in metabolic pathways associated with cancer cell proliferation . While specific data on this compound is limited, its structural similarities suggest potential for similar enzymatic inhibition.
Study on Antifungal Efficacy
A study demonstrated that fluorinated pyrimidines could inhibit the growth of various fungi in vitro. The compound's mechanism of action likely involves interference with nucleic acid synthesis or protein function within fungal cells, although detailed mechanisms for this specific compound remain to be elucidated.
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Candida albicans | 15 | |
| Other Fluorinated Pyrimidines | Aspergillus niger | 20 |
Pharmacokinetic Studies
Although specific pharmacokinetic data for this compound are sparse, related studies on pyrimidine derivatives suggest favorable absorption and distribution characteristics due to their lipophilicity imparted by the pentafluoroethyl group. This characteristic may enhance cellular uptake and bioavailability, making these compounds promising candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
